LogP Elevation of +0.76 Units vs. Unsubstituted Isothiazole-5-sulfonamide Confers Enhanced Lipophilicity for Membrane Permeability
The 4-bromo substituent on the isothiazole-5-sulfonamide scaffold elevates the computed LogP from −0.21 (unsubstituted parent, isothiazole-5-sulfonamide, CAS 1934816-85-9) to +0.55 (target compound), a net increase of +0.76 log units . Both values derive from the same computational methodology (ACD/Labs-based prediction as reported by respective suppliers), enabling direct cross-study comparison. The TPSA remains identical at 73.05 Ų for both compounds, indicating that the lipophilicity gain comes without sacrificing polar surface area—a favorable profile for balancing membrane permeability with aqueous solubility . This LogP shift moves the target compound from a slightly hydrophilic regime (LogP < 0) into the moderately lipophilic range (LogP 0.5–1.0), which is generally considered more favorable for passive membrane diffusion in cellular assays [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.553 |
| Comparator Or Baseline | Isothiazole-5-sulfonamide (unsubstituted parent, CAS 1934816-85-9): LogP = −0.2095 |
| Quantified Difference | ΔLogP = +0.76 (target more lipophilic); TPSA unchanged at 73.05 Ų for both |
| Conditions | Computed values from ACD/Labs Percepta platform as reported on supplier technical datasheets (Leyan and ChemScene, respectively) |
Why This Matters
For procurement decisions in drug discovery programs, a LogP shift of +0.76 without TPSA penalty indicates predictably improved membrane permeability, making this brominated scaffold preferable over the unsubstituted parent for cellular target engagement assays where passive diffusion is rate-limiting.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. doi:10.1517/17460441003605098. Discussion of optimal LogP ranges for oral bioavailability and cellular permeability. View Source
